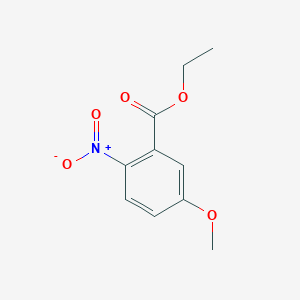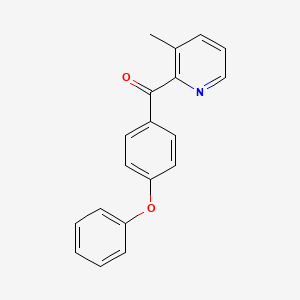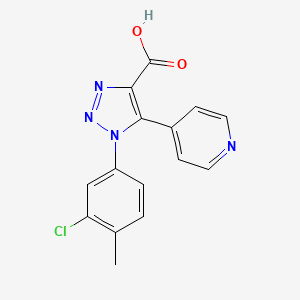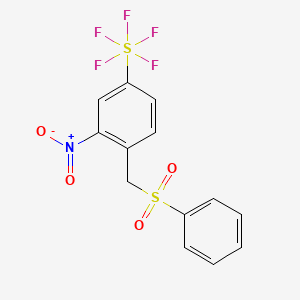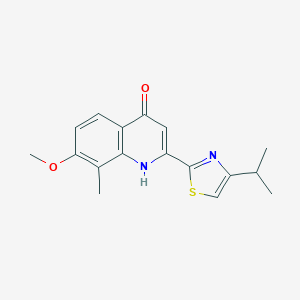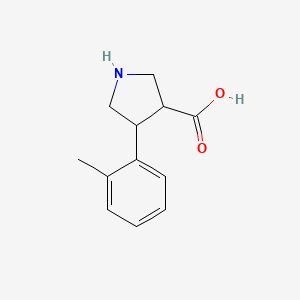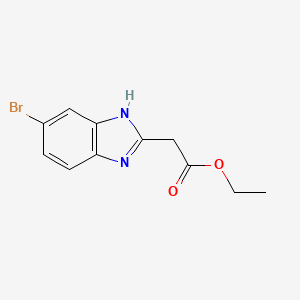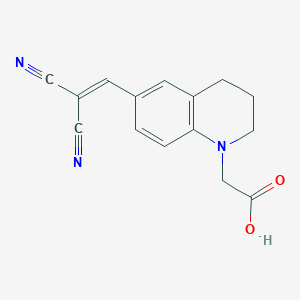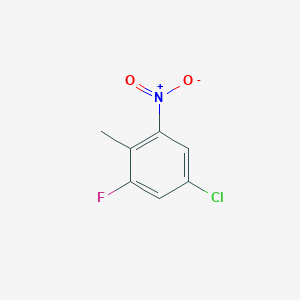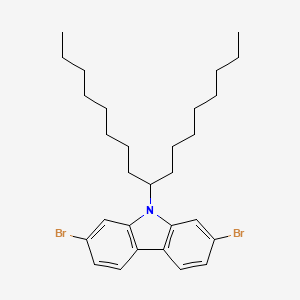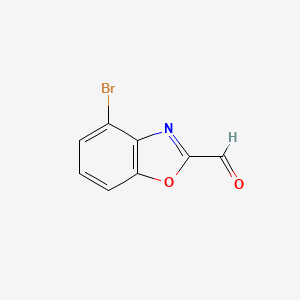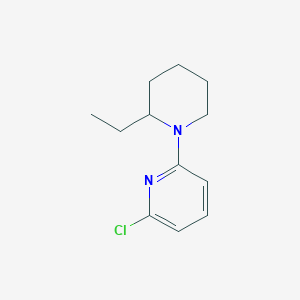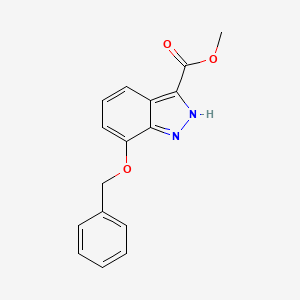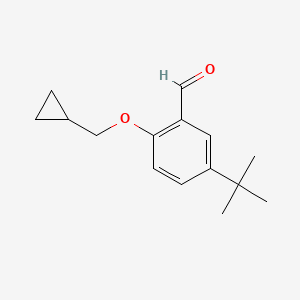![molecular formula C10H10N2 B1454213 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1014613-50-3](/img/structure/B1454213.png)
2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine
概要
説明
2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular formula of 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is C10H10N2 . The InChI code is 1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines, including 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .科学的研究の応用
Application 1: Cancer Research
- Specific Scientific Field : Oncology
- Summary of the Application : “2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine” derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : A series of “2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine” derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . The compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Drug Discovery and Development
- Specific Scientific Field : Pharmacology
- Summary of the Application : “2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine” has potential pharmaceutical applications due to its ability to modulate certain biological pathways . This makes it of interest in drug discovery and development .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific biological pathway being targeted. Typically, this would involve synthesizing the compound and testing its effects in vitro and in vivo .
Application 3: Agrochemicals and Functional Materials
- Specific Scientific Field : Material Science
- Summary of the Application : The functionalization of “1H-Pyrrolo[2,3-B]pyridine” (7-azaindole) has been studied to provide new compounds directing toward agrochemicals and/or functional materials .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would involve synthesizing the compound and testing its properties and effects in various applications .
Application 4: Chemical Synthesis
- Specific Scientific Field : Chemistry
- Summary of the Application : “2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine” is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It can be used as a building block in the synthesis of various complex molecules .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would involve using “2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine” as a starting material or intermediate in the synthesis of other compounds .
Safety And Hazards
The safety information available indicates that 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSCGNRPAICJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678019 | |
| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1014613-50-3 | |
| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

